

Propanidid: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Propanidid*

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short duration of action offered significant advantages for certain medical procedures. This technical guide provides a comprehensive overview of the discovery of **propanidid**, detailing the key scientific contributions and the historical context of its development. Furthermore, it outlines a detailed, three-step chemical synthesis pathway for **propanidid**, commencing from the readily available precursor, homovanillic acid. This guide includes explicit experimental protocols for each synthetic step, quantitative data presented in tabular format, and detailed characterization of the final product and key intermediates using modern spectroscopic techniques. Visual diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of the synthesis.

Discovery and Development

Propanidid was first introduced by the German pharmaceutical company Bayer in 1963.^[1] The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber, Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978, assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as Epontol and Fabantol, **propanidid** gained initial popularity as an ultra-short-acting anesthetic.^[1]

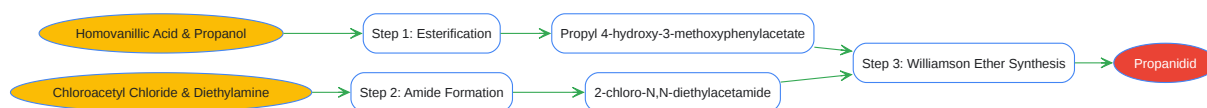
Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions observed in patients. These adverse reactions were largely attributed to the solubilizing agent, Cremophor EL, used in its formulation, rather than the **propanidid** molecule itself.[1] Despite its withdrawal from the market, the study of **propanidid** has contributed to the understanding of anesthetic agents and the importance of formulation in drug safety.

Chemical Synthesis Pathway

The synthesis of **propanidid** can be efficiently achieved through a three-step process starting from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The synthesis involves:

- Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-methoxyphenylacetate.
- Synthesis of the key intermediate, 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride and diethylamine.
- Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-N,N-diethylacetamide to yield the final product, **propanidid**.

The logical flow of this synthesis is depicted in the following diagram:



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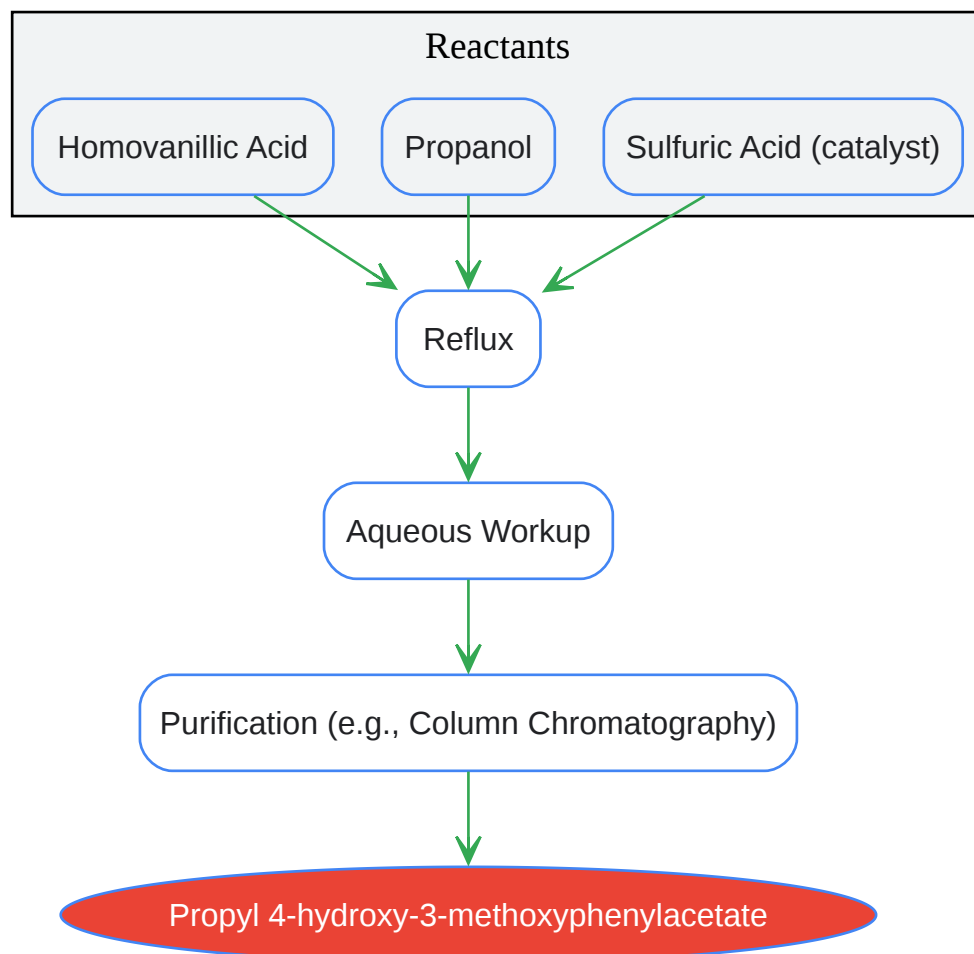
A high-level overview of the **propanidid** synthesis workflow.

Experimental Protocols

Step 1: Synthesis of Propyl 4-hydroxy-3-methoxyphenylacetate

This step involves the Fischer-Speier esterification of homovanillic acid with propanol, catalyzed by a strong acid.

Diagram of the Experimental Workflow for Step 1:



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Workflow for the esterification of homovanillic acid.

Methodology:

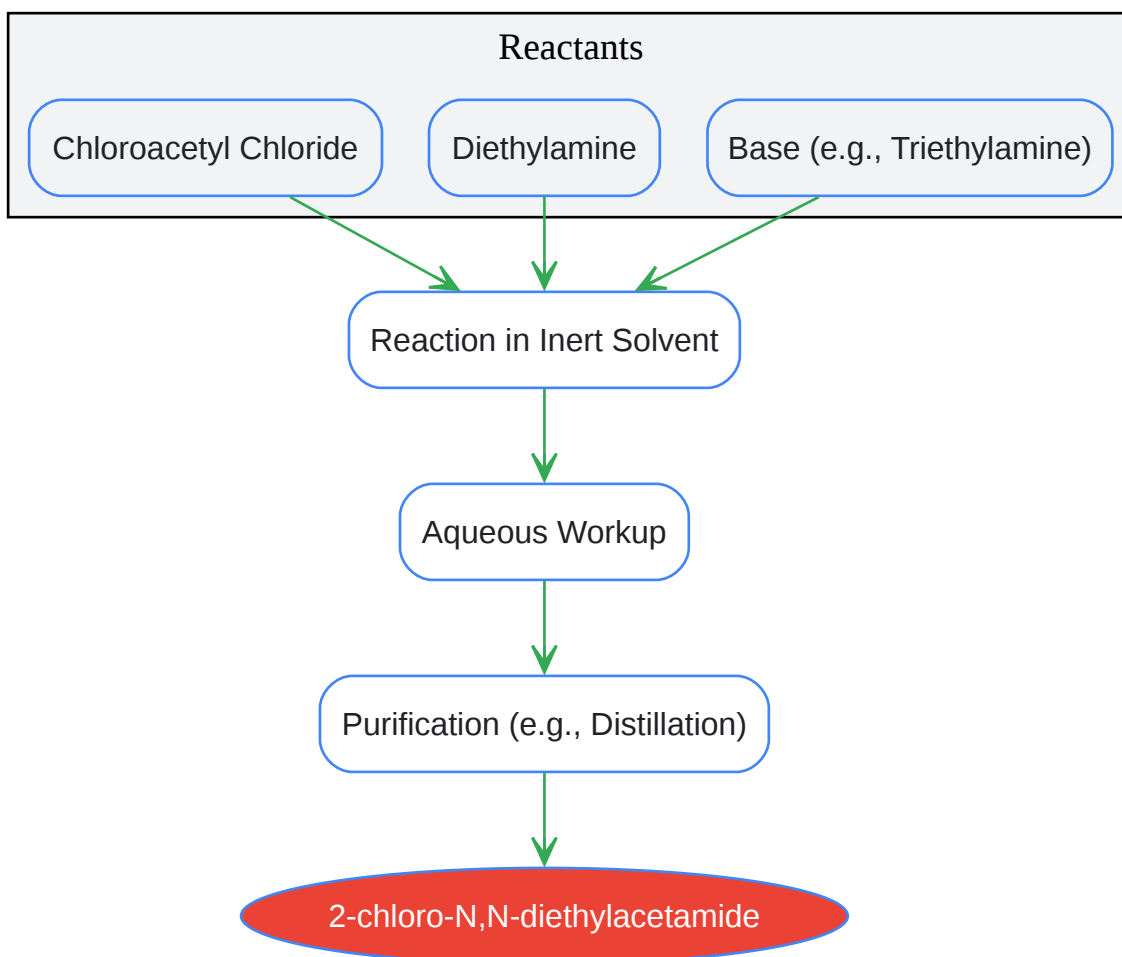
- To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford pure propyl 4-hydroxy-3-methoxyphenylacetate.

Step 2: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.

Diagram of the Experimental Workflow for Step 2:



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Workflow for the synthesis of 2-chloro-N,N-diethylacetamide.

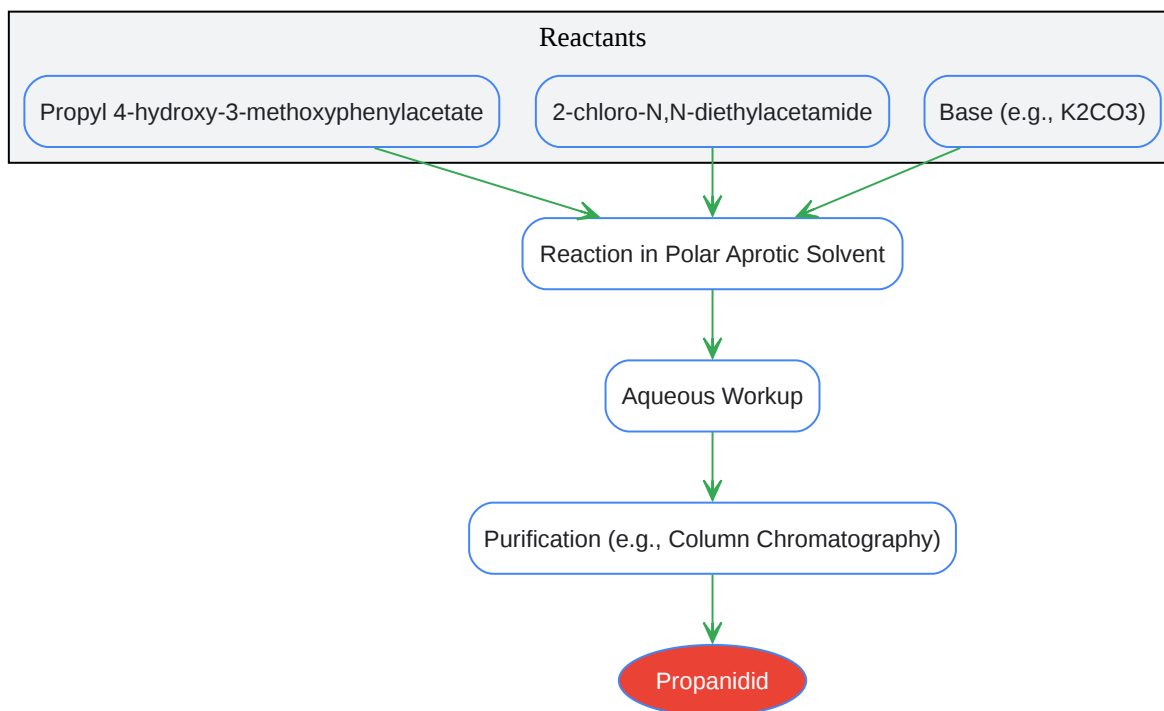
Methodology:

- Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask cooled in an ice bath.
- Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-diethylacetamide.

Step 3: Synthesis of Propanidid (Williamson Ether Synthesis)

The final step involves the reaction of the phenolic intermediate with the chloroacetamide derivative in the presence of a base.

Diagram of the Experimental Workflow for Step 3:



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Workflow for the final Williamson ether synthesis of **propanidid**.

Methodology:

- To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).
- Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude **propanidid** by column chromatography on silica gel to obtain the final product.

Quantitative Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield	Reference
Propyl 4-hydroxy-3-methoxyphenylacetate	C ₁₂ H ₁₆ O ₄	224.25	~85-95%	General Esterification
2-chloro-N,N-diethylacetamide	C ₆ H ₁₂ ClNO	149.62	~70-85%	Amide Formation
Propanidid	C ₁₈ H ₂₇ NO ₅	337.41	~60-75%	Williamson Ether Synthesis

Spectroscopic Data and Characterization

Propanidid (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)

- ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.55 (s, 2H, Ar-CH₂), 3.40 (q, J=7.1 Hz, 4H, N-(CH₂-CH₃)₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 6H, N-(CH₂-CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).
- ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5, 68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.

- IR (KBr, cm^{-1}): 2970 (C-H), 1735 (C=O, ester), 1645 (C=O, amide), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O).
- Mass Spectrometry (EI, m/z): 337 (M^+), 264, 194, 151, 100.[1]

Propyl 4-hydroxy-3-methoxyphenylacetate

- ^1H NMR (CDCl_3 , 400 MHz) δ (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, $J=6.7$ Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.50 (s, 2H, Ar-CH₂), 1.65 (sext, $J=7.4$ Hz, 2H, O-CH₂-CH₂-CH₃), 0.90 (t, $J=7.4$ Hz, 3H, O-CH₂-CH₂-CH₃).
- ^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5, 56.0, 41.0, 22.0, 10.5.
- IR (KBr, cm^{-1}): 3400 (O-H), 2960 (C-H), 1730 (C=O, ester), 1600, 1515 (C=C, aromatic), 1270, 1150 (C-O).
- Mass Spectrometry (EI, m/z): 224 (M^+), 182, 151, 123.[2]

2-chloro-N,N-diethylacetamide

- ^1H NMR (CDCl_3 , 400 MHz) δ (ppm): 4.05 (s, 2H, Cl-CH₂), 3.35 (q, $J=7.2$ Hz, 4H, N-(CH₂-CH₃)₂), 1.15 (t, $J=7.2$ Hz, 6H, N-(CH₂-CH₃)₂).
- ^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.
- IR (Neat, cm^{-1}): 2975 (C-H), 1650 (C=O, amide), 1430, 1280, 770 (C-Cl).
- Mass Spectrometry (EI, m/z): 149 (M^+), 114, 100, 72, 58.

Conclusion

Propanidid represents a significant milestone in the history of anesthetic drug development. While its clinical application was ultimately limited, the synthetic chemistry and pharmacological properties of **propanidid** continue to be of interest to researchers in medicinal chemistry and drug development. The three-step synthesis pathway detailed in this guide provides a clear and reproducible method for obtaining this compound for research purposes. The provided experimental protocols, quantitative data, and spectroscopic characterizations offer a

comprehensive resource for scientists working in this area. The logical diagrams of the synthesis pathway and experimental workflows serve to further clarify the process, making this guide a valuable tool for both educational and practical applications in the laboratory.

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References

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